

Application Notes and Protocols for Screening Calcitriol Lactone Analogs using Cellular Assays

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Compound of Interest

Compound Name: Calcitriol lactone

Cat. No.: B106943

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Introduction

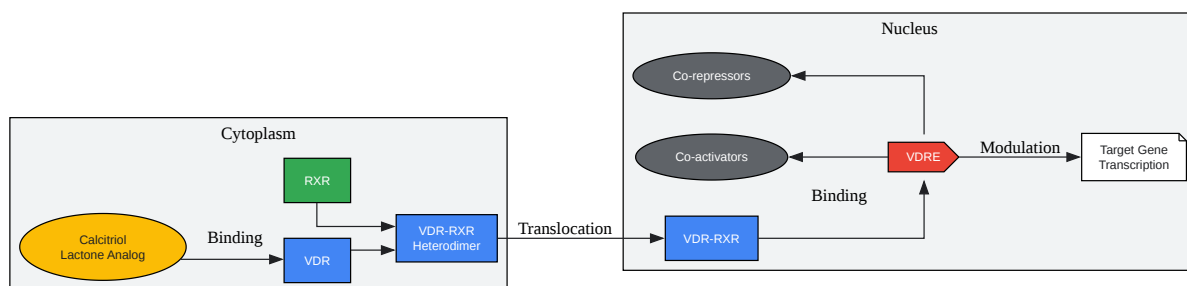
Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] This interaction modulates the expression of numerous target genes, influencing a wide range of physiological processes including calcium homeostasis, cell proliferation, differentiation, and immune response.[2]

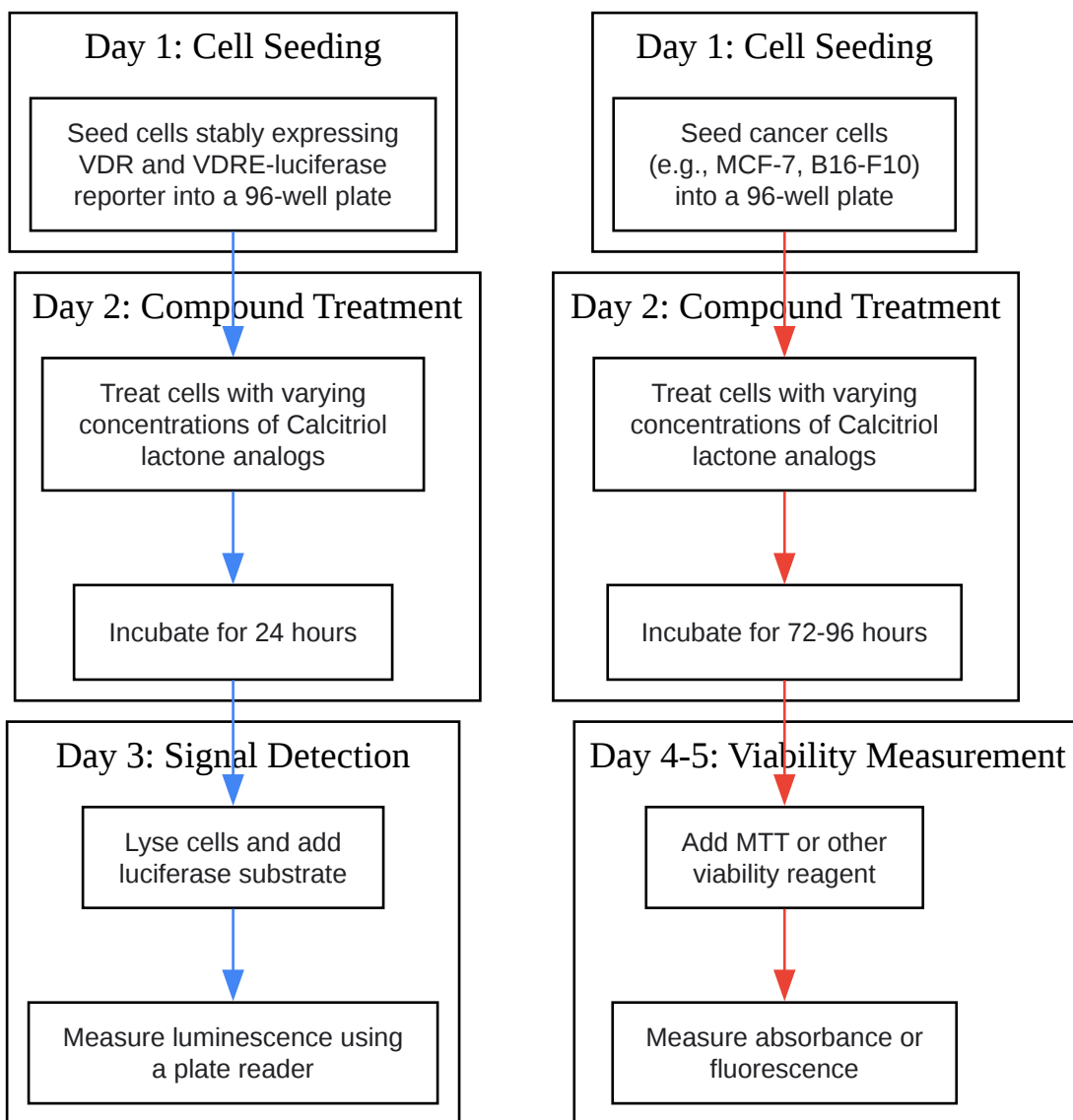
Calcitriol lactone and its analogs are a class of compounds that can also interact with the VDR, exhibiting agonist or antagonist activities.[3] Developing robust cellular assays is crucial for screening these analogs to identify novel therapeutic agents for various diseases, including cancer and metabolic disorders.[4]

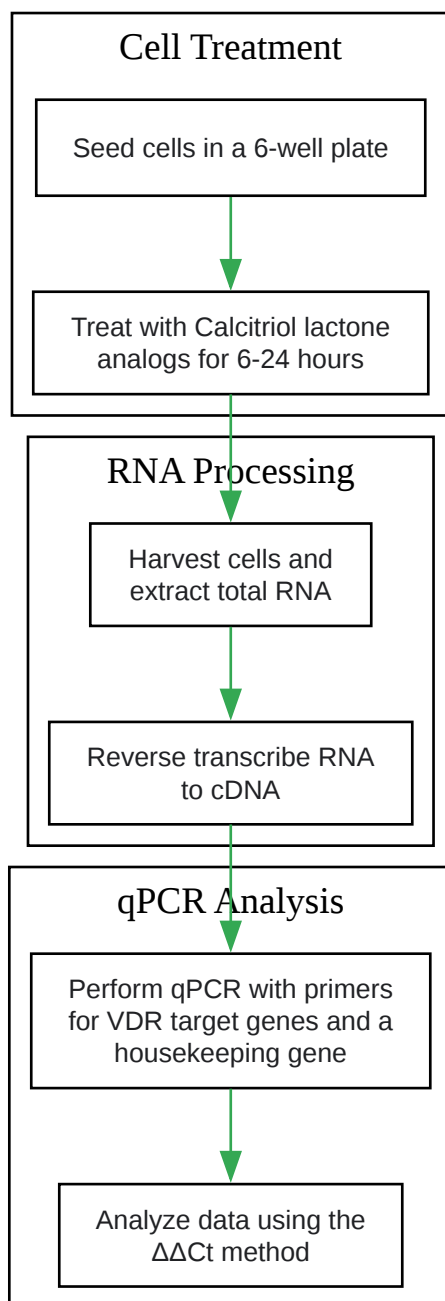
These application notes provide detailed protocols for three key cellular assays to characterize the activity of **Calcitriol lactone** analogs: a VDR reporter gene assay, a cell proliferation assay, and a quantitative PCR (qPCR) assay for VDR target gene expression.

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of Calcitriol and its analogs are mediated through the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[6]







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